Mal-amido-PEG24-NHS

Description

Foundational Principles of Poly(ethylene glycol) in Advanced Bioconjugation Strategies

Poly(ethylene glycol) is a biocompatible polymer widely utilized in bioconjugation, also known as PEGylation. sigmaaldrich.com PEGylation involves the covalent attachment of PEG chains to drug targets such as peptides, proteins, or oligonucleotides to optimize their pharmacokinetic properties. sigmaaldrich.comspringernature.com The core principles underlying the utility of PEG in bioconjugation stem from its unique physicochemical characteristics.

PEG is non-toxic, generally non-immunogenic, and soluble in aqueous environments. sigmaaldrich.comthermofisher.com Its hydrophilicity is a key advantage, significantly enhancing the solubility of conjugated proteins in water-based solutions, which is crucial for administering therapeutic proteins intravenously. PEG also imparts "stealth" properties by forming a hydrated layer around the conjugated molecule, shielding it from the immune system and reducing recognition by phagocytic cells. This "stealth" effect extends the molecule's circulation time in the bloodstream. Furthermore, PEGylation increases the molecular weight and size of proteins, which minimizes renal filtration and prolongs their half-life in circulation. scielo.br The steric hindrance provided by PEG also offers protection against enzymatic degradation and structural denaturation, enhancing stability in biological systems.

PEG can be synthesized with varying molecular weights and structures, including linear, branched, Y-shaped, and multi-arm geometries. sigmaaldrich.comsigmaaldrich.com Functionalization of the terminal hydroxyl groups with reactive moieties is typically the initial step in preparing PEG derivatives for conjugation. bohrium.com This functionalization enables covalent linking to various substrates. bohrium.com

Design Rationale and Functional Advantages of Heterobifunctional Linkers, Emphasizing Mal-amido-PEG24-NHS

Heterobifunctional PEG linkers are designed with two distinct reactive functional groups, one at each end of the PEG chain. This contrasts with homobifunctional linkers, which possess identical reactive groups at both ends. The primary rationale behind using heterobifunctional linkers is their ability to facilitate the specific and controlled conjugation of two different molecules. This specificity is particularly beneficial in applications requiring the directed coupling of disparate biomolecules or a biomolecule and a synthetic compound.

This compound is a prime example of a heterobifunctional linker. It contains a maleimide (B117702) group and an NHS ester group separated by a PEG spacer composed of 24 ethylene (B1197577) glycol units. axispharm.comcd-bioparticles.netbroadpharm.comwindows.netconju-probe.com The maleimide group is highly reactive towards free sulfhydryl (-SH) groups, typically found in cysteine residues of proteins, forming stable thioether bonds. axispharm.comwindows.netsigmaaldrich.comthermofisher.com This reaction is most efficient and specific within a pH range of 6.5-7.5. windows.netsigmaaldrich.comthermofisher.com The NHS ester group, on the other hand, reacts readily with primary amines (-NH₂), commonly found in lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds. axispharm.comwindows.netsigmaaldrich.comthermofisher.combroadpharm.com NHS ester reactions can be performed in aqueous or organic solvents, typically at pH 7.2 to 9. windows.netsigmaaldrich.comthermofisher.com

The functional advantages of this compound and similar heterobifunctional PEG linkers are significant. The PEG spacer contributes its inherent benefits, such as increased water solubility, reduced steric hindrance, enhanced stability, and improved pharmacokinetic profiles of the resulting conjugates. axispharm.cominterchim.com The discrete PEG24 length provides precise spatial control over the distance between the two conjugated molecules. sigmaaldrich.com The distinct reactivity of the maleimide and NHS ester groups allows for sequential conjugation strategies, where one molecule is first coupled via one functional group, followed by reaction with the second molecule using the other functional group. windows.netthermofisher.com This sequential approach enables the formation of well-defined conjugates with controlled stoichiometry and orientation.

Applications of this compound include bioconjugation for attaching peptides, proteins, or biomolecules to surfaces or carriers for therapeutic and diagnostic purposes. axispharm.com It is also used as a linker in the creation of Antibody-Drug Conjugates (ADCs), connecting drugs to antibodies for targeted delivery. axispharm.com Protein labeling with fluorescent markers, biotin, or other tags for detection and imaging is another key application. axispharm.com Furthermore, it can be employed in surface modification of nanoparticles or polymers to enhance biocompatibility and enable functionalization. axispharm.com

Structure

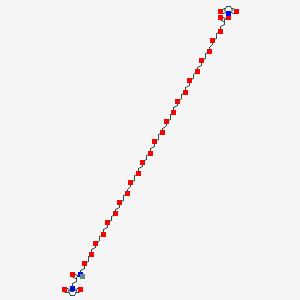

2D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H111N3O31/c66-57(5-8-64-58(67)1-2-59(64)68)63-7-10-73-12-14-75-16-18-77-20-22-79-24-26-81-28-30-83-32-34-85-36-38-87-40-42-89-44-46-91-48-50-93-52-54-95-56-55-94-53-51-92-49-47-90-45-43-88-41-39-86-37-35-84-33-31-82-29-27-80-25-23-78-21-19-76-17-15-74-13-11-72-9-6-62(71)96-65-60(69)3-4-61(65)70/h1-2H,3-56H2,(H,63,66) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDUWUCYIIEBIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H111N3O31 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action and Reaction Chemistry of Mal Amido Peg24 Nhs

N-Hydroxysuccinimide (NHS) Ester Mediated Amine Conjugation

The NHS ester moiety of Mal-amido-PEG24-NHS is highly reactive towards primary amines, commonly found at the N-terminus and lysine (B10760008) residues of proteins and peptides, as well as in other amine-containing molecules papyrusbio.comlumiprobe.comthermofisher.comwindows.net. This reaction forms a stable amide bond, a widely used strategy in bioconjugation due to its stability and the prevalence of amine groups in biomolecules papyrusbio.comthermofisher.comglenresearch.com.

Nucleophilic Attack and Amide Bond Formation with Primary Amines

The reaction between an NHS ester and a primary amine proceeds via a nucleophilic attack. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl group of the NHS ester papyrusbio.comthermofisher.comglenresearch.com. This attack leads to the formation of a tetrahedral intermediate. Subsequently, N-hydroxysuccinimide (NHS) is released as a leaving group, resulting in the formation of a stable amide bond between the molecule containing the primary amine and the PEG linker papyrusbio.comthermofisher.comglenresearch.com.

Influence of Reaction pH on Amine Acylation Efficiency

The efficiency of the NHS ester reaction with primary amines is strongly dependent on the reaction pH papyrusbio.comlumiprobe.comthermofisher.com. Primary amines must be in their deprotonated, nucleophilic form to react with the NHS ester papyrusbio.combiochempeg.com. At low pH, primary amines are protonated and thus less nucleophilic, significantly reducing the reaction rate lumiprobe.com. As the pH increases, a greater proportion of the primary amines are deprotonated, increasing their reactivity papyrusbio.comlumiprobe.com. Optimal pH ranges for NHS ester reactions with amines are typically between 7.2 and 9, or more specifically 8.3-8.5 for efficient modification papyrusbio.comlumiprobe.comthermofisher.comwindows.net. Buffers used for these reactions should be non-amine-containing to avoid competing reactions, such as phosphate, carbonate-bicarbonate, or HEPES buffers windows.netlumiprobe.comwindows.netthermofisher.comfishersci.com.

Competitive Hydrolysis and Strategies for Reaction Optimization

A significant competing reaction during NHS ester conjugation in aqueous solutions is hydrolysis papyrusbio.comwindows.netbiochempeg.comthermofisher.com. The NHS ester can react with water, leading to the hydrolysis of the activated ester and rendering it non-reactive towards amines papyrusbio.comthermofisher.com. The rate of hydrolysis increases with increasing pH windows.netbiochempeg.comthermofisher.com.

To optimize the conjugation efficiency and minimize competitive hydrolysis, several strategies are employed. Using a sufficient concentration of the amine-containing molecule favors the desired reaction over hydrolysis fishersci.com. Reactions are often performed in non-amine-containing buffers within the optimal pH range (pH 7.2-9) windows.netpapyrusbio.comlumiprobe.comthermofisher.comwindows.netthermofisher.comfishersci.com. While aqueous buffers are common, some NHS ester reagents may have limited water solubility and require dissolution in water-miscible organic solvents like DMSO or DMF before being added to the aqueous reaction mixture lumiprobe.comthermofisher.comwindows.net. However, DMF quality is important as it can degrade and react with activated esters lumiprobe.com. Performing the reaction at lower temperatures, such as 4°C or on ice, can also help slow down the hydrolysis rate thermofisher.comwindows.net. The NHS ester is moisture-sensitive and should be dissolved immediately before use, avoiding the preparation of stock solutions for storage windows.netfishersci.com. Quenching the reaction with an amine-containing buffer like Tris or glycine (B1666218) after a suitable incubation time is a common method to stop the conjugation and react with any remaining NHS ester windows.netthermofisher.comfishersci.com.

Maleimide (B117702) Thiol Conjugation via Michael Addition

The maleimide group of this compound is highly selective for sulfhydryl (thiol) groups, primarily found in cysteine residues within proteins and peptides sigmaaldrich.combiotium.comthermofisher.comaxispharm.comthermofisher.comprecisepeg.com. This reaction occurs through a Michael addition mechanism, forming a stable thioether bond axispharm.comthermofisher.comresearchgate.netresearchgate.net.

Selective Formation of Stable Thioether Bonds with Sulfhydryl Groups

Maleimides react with free sulfhydryl groups via a Michael addition reaction axispharm.comresearchgate.netresearchgate.net. The thiolate anion, formed by the deprotonation of the sulfhydryl group, acts as a nucleophile and attacks the electron-deficient double bond of the maleimide ring axispharm.compapyrusbio.com. This results in the formation of a carbon-sulfur bond, creating a stable thioether linkage thermofisher.comaxispharm.comthermofisher.comprecisepeg.comresearchgate.netcreative-biogene.com. This reaction is highly chemoselective for thiols, particularly within a specific pH range, and is significantly faster than reactions with other nucleophiles like amines at neutral pH axispharm.comthermofisher.comprecisepeg.comresearchgate.net. The thioether bond formed is generally stable and not cleavable by reducing agents thermofisher.comthermofisher.com.

Optimal pH Ranges for Thiol Reactivity and Maleimide Stability

The thiol-maleimide reaction is typically carried out at near-neutral pH, specifically between pH 6.5 and 7.5, to ensure selectivity for thiols sigmaaldrich.comaxispharm.comthermofisher.comprecisepeg.comresearchgate.net. In this pH range, the sulfhydryl groups are sufficiently nucleophilic for the reaction to proceed efficiently, while the reactivity of other functional groups, such as amines (which are largely protonated at this pH), is minimized thermofisher.comaxispharm.comthermofisher.com.

Strategic Implementation of Sequential and Orthogonal Bioconjugation with this compound

The heterobifunctional nature of this compound, possessing a maleimide group and an NHS ester, is strategically leveraged for sequential and orthogonal bioconjugation. Orthogonal bioconjugation refers to the ability of different reactive groups to react specifically and independently with their target functional partners without cross-reactivity under controlled conditions. This compound facilitates this by providing two functional handles with distinct reactivity profiles.

The difference in reactivity between the maleimide group (thiol-reactive) and the NHS ester group (amine-reactive) allows for the sequential conjugation of two different molecules to the linker, and subsequently to each other, in a controlled manner. axispharm.combroadpharm.comsigmaaldrich.com Typically, the conjugation is performed stepwise.

One common strategy involves first reacting the maleimide group with a molecule containing a free thiol group. This reaction is usually conducted at a slightly acidic to neutral pH (pH 6.5-7.5) where the maleimide-thiol reaction is highly efficient and selective. sigmaaldrich.com Under these conditions, the NHS ester is relatively stable, minimizing unwanted side reactions with primary amines that might be present on the same or other molecules in the reaction mixture.

Following the completion of the maleimide-thiol conjugation and purification of the intermediate conjugate, the reaction conditions can be adjusted to favor the reaction of the NHS ester. The pH is typically raised to a more alkaline range (e.g., pH 7.5-8.5 or higher) where primary amines are deprotonated and more nucleophilic, allowing for efficient reaction with the NHS ester. axispharm.com This second step involves conjugating the NHS ester end of the PEGylated intermediate to a molecule containing a primary amine.

This sequential approach ensures that the conjugation events occur at desired sites on the target molecules, enabling the formation of well-defined bioconjugates. The orthogonality of the maleimide-thiol and NHS ester-amine reactions under controlled pH conditions is central to this strategy. sigmaaldrich.comaxispharm.com

Applications that utilize this strategic implementation include the synthesis of antibody-drug conjugates (ADCs), where a drug molecule can be attached via one functional group of the linker to an antibody modified with the complementary functional group. axispharm.comaxispharm.com Protein labeling is another area where sequential conjugation with this compound can be employed to attach different tags or probes to specific sites on a protein. axispharm.com The ability to control which molecule attaches to which end of the linker, and in what order, is critical for creating complex bioconjugates with desired structures and functionalities.

While specific detailed research findings solely focused on sequential and orthogonal bioconjugation using only this compound with extensive data tables were not prominently available in the provided search results, the principle of using heterobifunctional linkers with orthogonal reactivity, such as those containing maleimide and NHS ester groups, is a well-established strategy in bioconjugation chemistry. sigmaaldrich.comcd-bioparticles.netinterchim.fr The properties of this compound make it a suitable tool for implementing such controlled conjugation strategies.

Table 2: Orthogonal Reactivity of this compound Functional Groups

| Functional Group | Target Functional Group | Reaction Type | Preferred pH Range | Resulting Linkage |

| Maleimide | Sulfhydryl (-SH) | Michael Addition | 6.5 - 7.5 | Thioether |

| NHS Ester | Primary Amine (-NH₂) | Amide Formation | 7.5 - 8.5+ | Amide |

Advanced Applications of this compound in Targeted Biopharmaceutical Development

This compound is a versatile heterobifunctional polyethylene (B3416737) glycol (PEG) linker featuring a maleimide group and an N-hydroxysuccinimide (NHS) ester axispharm.comsigmaaldrich.combiosynth.com. This chemical architecture allows for selective conjugation through two distinct reaction mechanisms: the maleimide group readily reacts with thiol (-SH) groups, typically found in cysteine residues, while the NHS ester forms stable amide bonds with primary amines (-NH₂) present in lysine residues or the N-terminus of peptides and proteins axispharm.comsigmaaldrich.combroadpharm.comcd-bioparticles.net. The inclusion of a PEG spacer, specifically 24 ethylene (B1197577) glycol units, imparts hydrophilicity, which can enhance the water solubility, reduce steric hindrance, and improve the stability and bioavailability of conjugated molecules axispharm.comsigmaaldrich.combroadpharm.com. This unique combination of reactive groups and a hydrophilic PEG spacer makes this compound a valuable tool in various bioconjugation strategies, particularly in the development of targeted biopharmaceuticals such as antibody-drug conjugates (ADCs) and proteolysis targeting chimeras (PROTACs), as well as in the site-specific modification of peptides and proteins axispharm.combiosynth.combroadpharm.com.

Here is a summary of the chemical properties of this compound:

| Property | Value |

| Chemical Formula | C₆₂H₁₁₁N₃O₃₁ axispharm.combroadpharm.comprecisepeg.com |

| Molecular Weight | 1394.6 g/mol axispharm.combroadpharm.com (also cited as 1394.55 sigmaaldrich.com, 1394.56 precisepeg.com) |

| Purity | ≥95% axispharm.combroadpharm.com (typically >90% or >95% initially sigmaaldrich.comprecisepeg.com) |

| CAS Number | 2226733-37-3 axispharm.comprecisepeg.com (also cited as 326003-46-7 broadpharm.comcreative-biolabs.com) |

| Form | Solid or viscous liquid sigmaaldrich.com |

| Storage Condition | -20°C axispharm.comsigmaaldrich.combroadpharm.com |

Advanced Applications of this compound in Targeted Biopharmaceutical Development

This compound plays a significant role in the design and synthesis of advanced targeted biopharmaceuticals due to its ability to facilitate precise and stable conjugation.

Advanced Applications of Mal Amido Peg24 Nhs in Targeted Biopharmaceutical Development

Site-Specific Modification of Peptides and Proteins

Methodological Approaches for Tailored Conjugation and Labeling

Mal-amido-PEG24-NHS is widely used for precise bioconjugation due to its orthogonal reactivity. The NHS ester end primarily reacts with primary amines, typically found on lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds. This reaction is generally conducted within a pH range of 7-9, with optimal results often observed between pH 8.3 and 8.5 precisepeg.comwindows.net. Concurrently or sequentially, the maleimide (B117702) group reacts specifically with free sulfhydryl groups, commonly found on cysteine residues, to form stable thioether bonds axispharm.comwindows.netprecisepeg.com. This reaction is typically performed at a slightly lower pH range of 6.5-7.5 to maintain the maleimide's specificity for thiols and minimize hydrolysis of the NHS ester windows.netprecisepeg.com.

A common methodological approach involves a two-step conjugation strategy. First, the amine-containing molecule is reacted with an excess of the this compound linker, activating it with maleimide groups. Excess linker is then removed, for example, by desalting or dialysis. In the second step, a molecule containing free sulfhydryl groups is added to react with the attached maleimide moieties, forming a stable conjugate windows.net. This sequential approach allows for controlled conjugation and helps to avoid unwanted cross-linking between molecules of the same type.

The efficiency of the NHS ester reaction can be affected by hydrolysis in aqueous solutions, a competing reaction that becomes more significant at higher pH levels precisepeg.comwindows.net. Therefore, careful control of pH and reaction conditions is crucial for achieving high conjugation yields and specificity.

Impact of PEGylation on Protein Stability and Functionality in Research Models

PEGylation, the process of covalently attaching PEG chains to proteins or other biomolecules, is a well-established strategy to improve their pharmacokinetic properties and stability nih.gov. The attachment of a hydrophilic PEG spacer, such as the PEG24 chain in this compound, increases the water solubility of the conjugated molecule cd-bioparticles.netsigmaaldrich.com. This enhanced solubility can be particularly beneficial for proteins or peptides that may otherwise have limited solubility in aqueous buffers.

Beyond solubility, PEGylation can influence protein conformational stability. While the exact impact can vary depending on the site of PEGylation and the protein itself, studies have explored how PEGylation affects a protein's ability to resist aggregation and proteolysis nih.gov. By increasing the hydrodynamic volume of the conjugate, PEGylation can reduce the rate of renal clearance, leading to an extended serum half-life in vivo sigmaaldrich.comissuu.com. This is a purely biophysical size effect that does not rely on receptor interactions issuu.com.

Research models investigating the impact of PEGylation often focus on assessing changes in protein function, immunogenicity, and circulating half-life. PEGylation can render proteins less immunogenic and more tolerogenic, potentially reducing unwanted immune responses in therapeutic applications issuu.com. Studies using linkers like this compound in nanoparticle conjugation for targeted delivery have demonstrated the influence of PEGylation on particle-cell interactions and accumulation in specific cell types in research models acs.orgresearchgate.net.

Considerations for Solid-Phase Peptide Synthesis (SPPS) Conjugation Strategies

While this compound is primarily designed for conjugating molecules in solution, its reactive groups make it potentially applicable in strategies involving solid-phase peptide synthesis (SPPS). SPPS allows for the stepwise synthesis of peptides on a solid support. Conjugation to peptides synthesized via SPPS could involve reacting the this compound linker with either the N-terminus or specific amino acid side chains (such as lysine or cysteine) present on the peptide while it is still attached to the resin or after cleavage and purification.

The NHS ester could react with the N-terminal amine or the epsilon-amine of lysine residues. If a cysteine residue is present, the maleimide group could be utilized for conjugation. Considerations for using this compound in conjunction with SPPS would include the compatibility of the linker's reactive groups with the protecting groups used in SPPS, the reaction conditions (solvent, pH, temperature), and the potential for steric hindrance due to the solid support or the growing peptide chain. While direct examples of this compound specifically in SPPS conjugation were not extensively detailed in the search results, related PEG linkers with NHS ester or maleimide functionalities are explored in the context of peptide modification and the synthesis of peptide conjugates biochempeg.commedchemexpress.commedchemexpress.com. The principles of reacting NHS esters with amines and maleimides with thiols remain relevant in the context of modifying peptides synthesized on a solid phase or after their release.

Functionalization of Nanomaterials and Surfaces

This compound is a valuable tool for the functionalization of nanomaterials and surfaces, enabling the creation of tailored interfaces for various biomedical applications. The heterobifunctional nature of the linker allows for the attachment of PEG chains to surfaces or nanoparticles that present either amine or thiol groups, while simultaneously providing a reactive site (either maleimide or NHS ester) for subsequent conjugation of biomolecules or other ligands.

Engineering Biocompatible Interfaces for Biomedical Applications

Functionalizing nanomaterials and surfaces with PEG is a common strategy to improve their biocompatibility. PEGylation can reduce non-specific protein adsorption and minimize interactions with biological components that could lead to immune responses or rapid clearance from the body issuu.com. By using this compound, researchers can graft PEG chains onto the surface of nanoparticles or materials through reactions with available amine or thiol groups axispharm.comcd-bioparticles.netacs.org. This creates a hydrophilic layer that shields the underlying material from the biological environment.

Studies have demonstrated the use of similar PEG-maleimide-NHS ester linkers for functionalizing mesoporous silica (B1680970) nanoparticles (MSNs) acs.orguni-muenchen.de. In one example, a maleimide-PEG-NHS cross-linker with a PEG24 spacer was used to couple a thiolated peptide antigen (OVAp) to avidin-capped MSNs. This functionalization was part of a strategy to create nanoparticles for targeted delivery of an immune-activating drug, aiming to enhance the local immune response acs.orgresearchgate.net. The PEGylation in this context contributed to the characteristics of the nanoparticle surface, influencing their interactions with cells and their potential for biomedical application acs.orguni-muenchen.de.

Surface Chemistry for Modulating Cellular Interactions and Immunoevasion

The surface chemistry of nanomaterials plays a critical role in determining their interactions with cells and the immune system. Functionalization with PEG using linkers like this compound can significantly modulate these interactions, promoting immunoevasion and improving targeted delivery. The presence of the hydrophilic PEG brush on the surface can reduce the uptake of nanoparticles by phagocytic cells of the reticuloendothelial system (RES), thereby increasing their circulation time in the bloodstream issuu.com.

Furthermore, the available functional group on the PEGylated surface (either the maleimide or the NHS ester, depending on the conjugation strategy) allows for the site-specific attachment of targeting ligands, such as antibodies, peptides, or small molecules axispharm.comwindows.net. This targeted functionalization can direct the nanoparticles to specific cell types or tissues, minimizing off-target effects and enhancing the efficacy of delivered therapeutics axispharm.com. The ability to control the surface chemistry through precise conjugation with this compound is therefore crucial for engineering nanomaterials with desired biological interactions and improved therapeutic profiles.

Oligonucleotide and Nucleic Acid Conjugation Research

This compound is also employed in research involving the conjugation of oligonucleotides and nucleic acids. Oligonucleotides can be modified with primary amine or thiol groups, providing attachment points for the heterobifunctional PEG linker cd-bioparticles.net. The NHS ester end of this compound can react with amine-modified oligonucleotides, forming a stable amide linkage cd-bioparticles.nettargetmol.com. Alternatively, if the oligonucleotide is modified with a thiol group, the maleimide end of the linker can be used for conjugation, resulting in a stable thioether bond cd-bioparticles.netbiochempeg.com.

Pharmacokinetic and Pharmacodynamic Modulation by Mal Amido Peg24 Nhs Conjugates

Prolongation of Systemic Circulation and Biological Half-Life

One of the primary objectives of PEGylation is to extend the systemic circulation half-life of therapeutic agents. The attachment of a PEG moiety, such as PEG24, increases the hydrodynamic volume of the conjugated molecule nih.govbioglyco.com. This increase in size makes the conjugate less susceptible to rapid renal filtration, a major clearance pathway for small molecules and peptides nih.govchemicalbook.com. Studies have shown a clear relationship between PEG molecular weight and the resulting half-life, with larger PEG molecules generally leading to longer circulation times cd-bioparticles.netscbt.com. While higher molecular weight PEGs (e.g., 20 kDa and above) demonstrate significant increases in half-life, even conjugation with shorter PEGs like PEG24 can contribute to prolonged systemic exposure compared to the unconjugated molecule cd-bioparticles.netpolysciences.com. The hydrophilic nature of PEG also reduces non-specific interactions with biological components, further contributing to extended circulation nih.govmedchemexpress.com. Research indicates that PEGylation can lead to a substantial increase in plasma half-life, with the extent of prolongation being dependent on the size and conformation of the attached PEG cd-bioparticles.netscbt.comcenmed.com. For instance, studies with PEGylated proteins and nanoparticles have shown half-life increases ranging from minutes to hours, and in some cases, up to 24 hours or even days, depending on the PEG size and the nature of the conjugated entity cd-bioparticles.netlabsolu.ca.

Influence on Biodistribution and Tissue Targeting Profiles

PEGylation with agents like Mal-amido-PEG24-NHS can significantly influence the biodistribution and tissue targeting profiles of conjugated molecules. The hydrophilic and stealth-like properties conferred by PEG reduce the uptake of the conjugate by the mononuclear phagocyte system (MPS), particularly in organs like the liver and spleen broadpharm.commedchemexpress.comlabsolu.ca. This reduced uptake by the RES allows for higher concentrations of the conjugate to remain in systemic circulation and potentially accumulate in target tissues labsolu.ca. The altered biodistribution can be particularly advantageous for delivering therapeutic agents to sites that are less accessible to rapidly cleared molecules. For example, PEGylated nanoparticles have shown enhanced accumulation in tumors due to the enhanced permeability and retention (EPR) effect, a phenomenon where macromolecules and nanoparticles tend to accumulate in tissues with leaky vasculature, such as tumors. The length and density of the PEG chains can influence the extent of RES evasion and subsequent tissue distribution medchemexpress.comlabsolu.ca. While longer PEG chains are generally associated with better RES evasion, the optimal PEG length for specific tissue targeting can vary depending on the nature of the conjugated molecule and the target site labsolu.ca. Studies have shown that PEGylation can lead to a more balanced distribution among organs compared to rapid accumulation in clearance organs observed with unconjugated molecules.

Analytical Methodologies and Characterization of Mal Amido Peg24 Nhs Bioconjugates

Reaction Monitoring and Efficiency Assessment

The conjugation of Mal-amido-PEG24-NHS to a biomolecule involves two specific reactions: the N-hydroxysuccinimide (NHS) ester reacts with primary amines (like the side chain of lysine), and the maleimide (B117702) group reacts with sulfhydryl groups (from cysteine residues). cd-bioparticles.netbroadpharm.com Monitoring the progress and efficiency of this covalent attachment is crucial for process optimization and ensuring the quality of the final product.

The degree of PEGylation, which refers to the average number of PEG linkers attached to each biomolecule, is a key indicator of reaction efficiency. Several analytical techniques are employed to assess this. High-Performance Liquid Chromatography (HPLC) is a foundational tool, often coupled with mass spectrometry (LC-MS). nih.gov By comparing the chromatograms of the reaction mixture over time with the starting materials, one can observe the depletion of the native biomolecule and the emergence of new peaks corresponding to the PEGylated conjugate.

Mass spectrometry (MS) is the definitive technique for determining the degree of PEGylation. By measuring the mass of the final product, the number of attached this compound linkers (each with a molecular weight of 1394.6 g/mol ) can be precisely calculated. cd-bioparticles.netenovatia.comcreative-biolabs.com Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are used for this purpose. nih.gov ESI-MS, often connected inline with liquid chromatography (LC-MS), is particularly powerful for analyzing complex mixtures and providing quantitative data. enovatia.comacs.org

Table 1: Techniques for Monitoring Reaction Efficiency

| Analytical Technique | Principle | Information Gained | Reference |

|---|---|---|---|

| LC-MS | Separates reaction components by chromatography and determines their mass. | Quantitative assessment of starting material depletion and conjugate formation; determines the average number of attached linkers. | nih.govenovatia.com |

| MALDI-TOF MS | Measures the mass-to-charge ratio of ionized molecules. | Provides the average molecular weight of the conjugate and the degree of PEGylation. |

| SDS-PAGE | Separates proteins based on size. | Visual confirmation of conjugation through a shift in molecular weight (band shift). | N/A |

Purification Techniques for Conjugate Isolation and Homogeneity

A PEGylation reaction typically results in a heterogeneous mixture containing the desired bioconjugate, unreacted biomolecule, excess this compound linker, and reaction by-products. Achieving a homogenous final product requires effective purification strategies.

Chromatography is the primary method for purifying PEGylated biomolecules, separating species based on differences in their physical properties such as size, charge, and hydrophobicity. waters.com

Size Exclusion Chromatography (SEC): This is one of the most common methods for purifying PEGylated proteins. The attachment of the PEG24 chain significantly increases the hydrodynamic radius of the biomolecule, allowing for efficient separation of the larger conjugate from the smaller, unreacted protein. researchgate.net SEC is also effective at removing excess, low-molecular-weight PEG linkers.

Reversed-Phase Chromatography (RPC): RPC separates molecules based on their polarity. It is a powerful tool for analyzing and purifying PEGylated products, capable of separating the conjugate from both the unreacted protein and the free PEG linker based on differences in their hydrophobicity. waters.com

Table 2: Chromatographic Methods for Bioconjugate Purification

| Chromatography Type | Separation Principle | Application in this compound Purification | Reference |

|---|---|---|---|

| Size Exclusion (SEC) | Hydrodynamic radius (size) | Removes unreacted protein and excess low MW reagents. | researchgate.net |

| Ion Exchange (IEX) | Net surface charge | Separates conjugate from native protein due to charge shielding by the PEG chain. | researchgate.net |

| Hydrophobic Interaction (HIC) | Surface hydrophobicity | Separates based on decreased hydrophobicity of the PEGylated conjugate. | nih.gov |

| Reversed-Phase (RPC) | Polarity/Hydrophobicity | High-resolution separation of conjugate, native protein, and free linker. | waters.com |

Dialysis and filtration are crucial for removing small molecules like excess linkers, salts, and by-products such as N-hydroxysuccinimide from the bioconjugate solution. nih.gov

Dialysis: This technique uses a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate molecules based on size. nih.govgbiosciences.com The bioconjugate solution is placed inside a dialysis bag or cassette, which is then submerged in a large volume of buffer. Small molecules, including the unreacted this compound linker, can freely pass through the membrane's pores into the buffer, while the much larger bioconjugate is retained. gbiosciences.com This process is often used for buffer exchange as well. metwarebio.com

Diafiltration/Ultrafiltration: These methods use pressure to force a solution through a semi-permeable membrane. sigmaaldrich.com Similar to dialysis, the membrane retains the large bioconjugate while allowing water, salts, and small unconjugated reagents to pass through. This can be a faster alternative to traditional dialysis for desalting and removing contaminants. gbiosciences.comresearchgate.net Centrifugal filtration devices are commonly used for this purpose on a laboratory scale. enovatia.com

Structural and Functional Characterization of Conjugated Biomolecules

After purification, the bioconjugate must be thoroughly characterized to confirm its structure and ensure that its biological function is retained.

Structural characterization primarily relies on mass spectrometry. High-resolution mass spectrometry provides an accurate mass of the intact conjugate, confirming the covalent attachment of the linker and the final degree of PEGylation. sciex.com To identify the specific site of conjugation, a "bottom-up" proteomics approach is often used. The bioconjugate is enzymatically digested into smaller peptides, which are then analyzed by tandem mass spectrometry (LC-MS/MS). enovatia.com Peptides containing the this compound linker will exhibit a characteristic mass shift, allowing for the precise identification of the modified lysine (B10760008) or cysteine residue. enovatia.com

Functional characterization involves assessing the biological activity of the conjugated biomolecule. The specific assays used will depend entirely on the nature of the biomolecule. For example, if the biomolecule is an antibody, its antigen-binding affinity and effector functions would be measured using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or surface plasmon resonance (SPR). If it is an enzyme, its catalytic activity would be assessed through a specific substrate conversion assay. It is crucial to compare the functional activity of the conjugate to the unmodified biomolecule to understand the impact of the PEGylation.

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| N-hydroxysuccinimide |

| Lysine |

Future Perspectives and Emerging Research Avenues for Mal Amido Peg24 Nhs

Addressing Challenges in Conjugate Stability and In Vivo Performance

A significant area of ongoing research revolves around the stability of the conjugate formed by the maleimide (B117702) group of Mal-amido-PEG24-NHS and a thiol group from a target molecule, such as a cysteine residue on a protein. The resulting succinimidyl thioether linkage can be susceptible to a retro-Michael reaction, leading to cleavage of the conjugate in vivo. nih.gov This reversal can be facilitated by exchange with thiol-bearing biomolecules like glutathione or serum albumin, potentially causing premature release of a conjugated payload and reducing therapeutic efficacy. nih.govrsc.org

Several strategies are being investigated to enhance the long-term stability of maleimide-thiol conjugates. One promising approach is the hydrolysis of the succinimide ring to form a stable ring-opened product. nih.govprolynxinc.comacs.org While this hydrolysis can occur naturally, the rate is often too slow to prevent thiol exchange in vivo. nih.govprolynxinc.com Research has shown that modifying the maleimide structure can accelerate this stabilizing ring-opening. nih.govprolynxinc.comacs.org Another innovative strategy involves the use of dibromomaleimides which, after reaction with a thiol, can then react with an amine to create a stable, dual-functionalized conjugate. rsc.org

| Challenge | Description | Potential Mitigation Strategy | Key Research Finding |

|---|---|---|---|

| Retro-Michael Reaction | Reversal of the maleimide-thiol linkage, leading to conjugate cleavage. nih.gov | Hydrolysis of the succinimide ring to form a more stable structure. nih.govprolynxinc.comacs.org | Ring-opening hydrolysis stabilizes the conjugate against thiol exchange. nih.govprolynxinc.com |

| Thiol Exchange | Displacement of the conjugated thiol by endogenous thiols (e.g., glutathione). nih.govrsc.org | Use of modified maleimides (e.g., dibromomaleimides) for dual functionalization and stabilization. rsc.org | Simultaneous stabilization and dual functionalization can be achieved in a one-pot reaction. rsc.org |

Strategies for Overcoming PEG-Related Immunological Phenomena, Including Accelerated Blood Clearance (ABC)

The polyethylene (B3416737) glycol (PEG) component of this compound is crucial for improving the solubility and in vivo circulation time of bioconjugates. purepeg.comnih.gov However, repeated administration of PEGylated substances can lead to the production of anti-PEG antibodies, which can trigger the Accelerated Blood Clearance (ABC) phenomenon. mdpi.com This immune response leads to the rapid removal of the PEGylated conjugate from circulation, diminishing its therapeutic effectiveness. mdpi.com

Several strategies are being explored to mitigate the ABC phenomenon. One approach involves the co-administration of free PEG molecules to saturate circulating anti-PEG antibodies, thereby preventing them from binding to the PEGylated therapeutic. nih.gov Research has shown that high molecular weight free PEG can effectively restore the prolonged circulation of PEGylated liposomes in the presence of anti-PEG antibodies. nih.gov Another avenue of investigation is the use of alternative polymers that mimic the beneficial properties of PEG but have reduced immunogenicity. researchgate.net Additionally, modifying the architecture of the PEG itself, such as using branched instead of linear PEG, has shown promise in reducing the induction of anti-PEG IgM and evading the ABC phenomenon. nih.gov

| Phenomenon | Description | Proposed Strategy | Supporting Evidence |

|---|---|---|---|

| Accelerated Blood Clearance (ABC) | Rapid elimination of PEGylated conjugates upon repeated administration due to an anti-PEG immune response. mdpi.com | Pre-infusion with high molecular weight free PEG to saturate anti-PEG antibodies. nih.gov | 40 kDa free PEG was shown to restore prolonged circulation of PEGylated liposomes in mice with pre-existing anti-PEG antibodies. nih.gov |

| Anti-PEG Antibody Production | Generation of antibodies (e.g., anti-PEG IgM) that specifically recognize and bind to the PEG moiety. mdpi.com | Utilization of branched PEG structures instead of linear PEG to reduce antigenicity. nih.gov | Branched PEG-modified nanocarriers did not induce the ABC phenomenon and resulted in lower levels of anti-PEG IgM. nih.gov |

| Inherent Immunogenicity of PEG | The potential for PEG itself to elicit an immune response. researchgate.net | Development of alternative, less immunogenic hydrophilic polymers. researchgate.net | Polymers such as poly(N-vinylpyrrolidone) and polyglycerol are being investigated as PEG alternatives. researchgate.net |

Development of Novel Conjugation Platforms Utilizing this compound

The heterobifunctional nature of this compound makes it an ideal component for creating sophisticated bioconjugation platforms. purepeg.com The distinct reactivity of the NHS ester towards primary amines and the maleimide group towards thiols allows for the precise and site-specific linking of two different molecules, such as a targeting ligand and a therapeutic agent. cd-bioparticles.netbroadpharm.com

Future developments in this area are likely to focus on the integration of this compound into multi-component systems. For example, it can be used to attach targeting moieties, such as antibodies or peptides, to drug-loaded nanoparticles or liposomes. nih.govplos.org The PEG spacer in this context serves to not only enhance solubility and circulation time but also to provide steric hindrance that can prevent non-specific interactions. purepeg.com Furthermore, the customizable length of the PEG chain allows for the fine-tuning of the distance between the conjugated molecules, which can be critical for optimizing biological activity. purepeg.com Research is also exploring the use of such linkers in the development of antibody-drug conjugates (ADCs), where this compound can connect a cytotoxic payload to a tumor-targeting antibody. axispharm.com

Exploration in Advanced Therapeutic and Diagnostic Modalities

The versatility of this compound is paving the way for its use in a variety of cutting-edge therapeutic and diagnostic applications. Its ability to link proteins, peptides, and other biomolecules makes it a valuable tool in the development of targeted drug delivery systems and advanced imaging agents.

In therapeutics, this compound is being utilized in the construction of conjugates for targeted cancer therapy. For instance, it can be used to link chemotherapeutic drugs to antibodies that specifically recognize tumor-associated antigens, thereby concentrating the therapeutic effect at the tumor site and reducing systemic toxicity. nih.gov There is also potential for its use in creating PROTACs (Proteolysis Targeting Chimeras), where it could serve as the linker connecting a target-binding ligand and an E3 ligase-recruiting moiety.

Q & A

Q. What is the structural composition of Mal-amido-PEG24-NHS, and how does it influence its reactivity?

this compound comprises three functional groups: a maleimide moiety, a 24-unit polyethylene glycol (PEG) chain, and an N-hydroxysuccinimide (NHS) ester. The maleimide group reacts selectively with thiol (-SH) groups via Michael addition, while the NHS ester enables amine (-NH2) conjugation. The PEG24 spacer reduces steric hindrance and improves solubility in aqueous and organic solvents (e.g., DMSO, DMF) .

Q. How should researchers optimize conjugation efficiency between this compound and thiol-containing biomolecules (e.g., proteins, peptides)?

- pH Control : Conduct reactions at pH 6.5–7.5 to favor thiolate anion formation, enhancing maleimide reactivity.

- Molar Ratio : Use a 5–10:1 molar excess of this compound to the target biomolecule to account for competing hydrolysis of the NHS ester .

- Temperature : Perform reactions at 4°C to minimize NHS ester hydrolysis while maintaining protein stability .

Q. What solvent systems are compatible with this compound for experimental applications?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited solubility in water. For aqueous reactions, pre-dissolve in DMSO (≤10% v/v final concentration) to avoid precipitation .

Q. How should this compound be stored to maintain stability?

Store at ≤-20°C in anhydrous, light-protected conditions. Aliquot to avoid freeze-thaw cycles, which accelerate NHS ester hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in conjugation efficiency data when using this compound across different experimental setups?

- Quantify Reactive Thiols : Use Ellman’s assay to measure free thiols in target biomolecules before conjugation.

- Control Hydrolysis : Include a "no-thiol" control to assess nonspecific NHS ester hydrolysis rates.

- Characterization : Validate conjugates via SDS-PAGE, MALDI-TOF (for mass shifts), or HPLC-SEC .

Q. What strategies mitigate steric hindrance in multi-step conjugations involving this compound?

- Sequential Conjugation : Prioritize maleimide-thiol coupling before NHS-amine reactions to avoid PEG chain interference.

- PEG Length Optimization : Compare shorter PEG spacers (e.g., PEG12) in parallel to assess flexibility vs. steric effects .

Q. How can researchers design experiments to evaluate the impact of PEG24 on biomolecule pharmacokinetics?

- In Vivo Models : Administer PEGylated vs. non-PEGylated conjugates in murine models and compare plasma half-life via ELISA or fluorescence tracking.

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to assess whether PEG24 sterically obstructs target-receptor interactions .

Q. What analytical methods are recommended for quantifying residual unreacted this compound post-conjugation?

- Reverse-Phase HPLC : Use a C18 column with UV detection at 280 nm (NHS ester absorbance).

- Fluorescent Labeling : Tag unconjugated maleimide groups with a thiol-reactive fluorophore (e.g., Cy5-maleimide) for gel-based quantification .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Q. What are the ethical and methodological considerations for using this compound in preclinical studies?

- NIH Guidelines : Adhere to ARRIVE 2.0 guidelines for reporting animal studies, including detailed PEGylation protocols and toxicity assessments.

- Biosafety : Test endotoxin levels (<0.1 EU/mg) if conjugates are intended for in vivo use .

Notes on Conflicting Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.